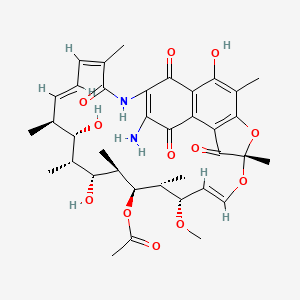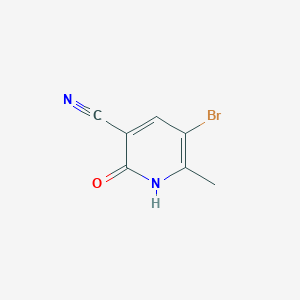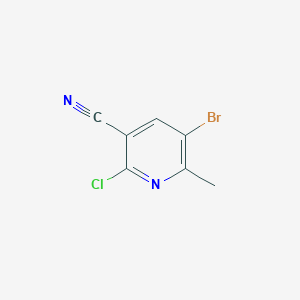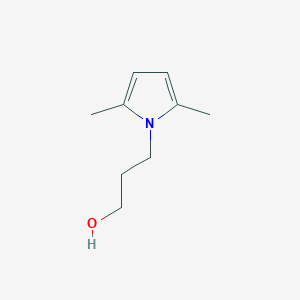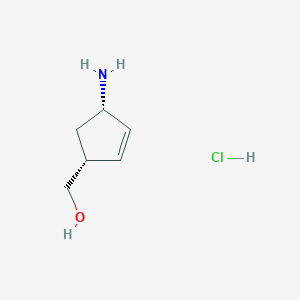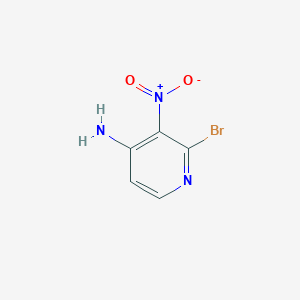
2-Bromo-3-nitropyridine-4-amine
Overview
Description
2-Bromo-3-nitropyridine-4-amine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and nitro functional groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
2-Bromo-3-nitropyridine-4-amine is a pyridine derivative
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions with amines . During this reaction, an unexpected nitro-group migration product was observed, indicating that the compound might interact with its targets in a unique way .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various other compounds, such as 3-nitropyridine-2-carbonitrile, pyrrolo[3,2-b]pyridine, 3-(hetero)arylated phenothiazines, and 7-anilino-6-azaindole-1-benznesulfonamides . These compounds could potentially affect various biochemical pathways.
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.32 cm/s .
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
It’s also recommended to avoid dust formation and to ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-nitropyridine-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as CYP1A2, which is involved in drug metabolism . The compound’s interactions with biomolecules are primarily through its nitro and bromine groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and form covalent bonds with nucleophilic residues in proteins . These interactions can result in changes in enzyme activity and subsequent alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular functions can persist, with some changes in gene expression and enzyme activity being observed even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the compound’s ability to form reactive intermediates that can damage cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolic pathways can result in changes in metabolite levels, which can have downstream effects on cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial enzymes and influence cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitropyridine-4-amine can be synthesized from 3-nitropyridine-2-amine through a bromination reaction. The typical reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, amines, thiols, alkoxides.
Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 2-Bromo-3-aminopyridine.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2-Bromo-3-nitropyridine-4-amine is used in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.
Comparison with Similar Compounds
3-Nitropyridine-2-amine: A precursor in the synthesis of 2-Bromo-3-nitropyridine-4-amine.
2-Chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of bromine.
2-Bromo-5-nitropyridine: Another brominated nitropyridine derivative with different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-bromo-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZOXEVQBKIVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516051 | |
| Record name | 2-Bromo-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-14-9 | |
| Record name | 2-Bromo-3-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



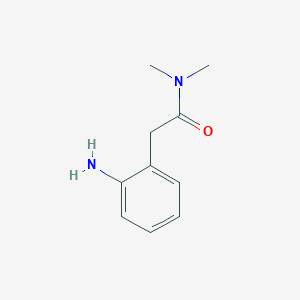

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)

